molecular formula C21H16F3N3O3 B611245 S1P1 Agonist III CAS No. 1324003-64-6

S1P1 Agonist III

Numéro de catalogue B611245
Numéro CAS: 1324003-64-6
Poids moléculaire: 415.37
Clé InChI: MLDQTQOMWDNTNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S1P1 Agonist III is a small molecule that controls the biological activity of the S1P1 Receptor . It is primarily used for biochemical applications .


Synthesis Analysis

The synthesis of S1P1 Agonist III involves the use of a small molecule/inhibitor . The exact synthesis process is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of S1P1 Agonist III has been studied using various techniques such as all-atom molecular dynamics simulations . These studies have provided insights into the receptor’s activation scheme and the role of water molecules in the receptor’s central part .


Physical And Chemical Properties Analysis

S1P1 Agonist III has a molecular weight of 415.37 and is a solid substance . It is soluble in DMSO at 62.5 mg/mL when ultrasonicated .

Applications De Recherche Scientifique

Multiple Sclerosis Treatment

Specific Scientific Field

Neurology and Immunology

Application Summary

Ponesimod is an orally administered selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) agonist developed for the treatment of multiple sclerosis (MS). It works by binding to S1P1 receptors, which leads to the internalization of the receptor, inhibiting the egress of lymphocytes from lymph nodes, reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .

Methods of Application

The recommended maintenance dose of ponesimod is 20 mg once daily after a 14-day titration period, starting at a dose of 2 mg/day on days one and two, then 3 mg/day on days three and four, 4 mg/day on days five and six, 5, 6, 7, 8 and 9 mg/day on days 7, 8, 9, 10 and 11, respectively, and 10 mg/day on days 12, 13 and 14 .

Results or Outcomes

Ponesimod was approved on 18 March 2021 in the USA for the treatment of relapsing forms of MS . The drug has demonstrated clinical benefit in a phase II trial in patients with chronic plaque psoriasis .

Inflammatory Bowel Disease Treatment

Specific Scientific Field

Gastroenterology and Immunology

Application Summary

The S1P/S1PR1 axis has been identified as a key regulator for lymphocyte migration from lymph nodes. The blockade of this axis is emerging as a new therapeutic approach to control the aberrant leukocyte migration into the mucosa in inflammatory bowel disease (IBD) .

Psoriasis Treatment

Specific Scientific Field

Dermatology and Immunology

Application Summary

Ponesimod has been developed for the treatment of chronic plaque psoriasis, a common skin condition that speeds up the life cycle of skin cells . It works by binding to S1P1 receptors, which leads to the internalization of the receptor, inhibiting the egress of lymphocytes from lymph nodes, reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .

Results or Outcomes

The drug has demonstrated clinical benefit in a phase II trial in patients with chronic plaque psoriasis . However, clinical development of the drug in this indication has not progressed to phase III trials .

Chronic Graft Versus Host Disease Treatment

Specific Scientific Field

Immunology and Transplantation Medicine

Application Summary

Ponesimod is being investigated for its potential utility in chronic graft versus host disease . This is a complication that can occur after a stem cell or bone marrow transplant, where the donated cells attack the recipient’s body .

Orientations Futures

The future development of this drug class is aiming for more selective modulators than the current S1P1 Agonists . S1P1 receptor modulators are the newest class of oral small molecules to be approved by the US Food and Drug Administration (FDA) for the treatment of ulcerative colitis (UC) and are currently being studied in Crohn’s disease .

Propriétés

IUPAC Name

4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQTQOMWDNTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S1P1 Agonist III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S1P1 Agonist III
Reactant of Route 2
Reactant of Route 2
S1P1 Agonist III
Reactant of Route 3
Reactant of Route 3
S1P1 Agonist III
Reactant of Route 4
Reactant of Route 4
S1P1 Agonist III
Reactant of Route 5
Reactant of Route 5
S1P1 Agonist III
Reactant of Route 6
Reactant of Route 6
S1P1 Agonist III

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.